molecular formula C14H18N4O2S B12265618 N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12265618
M. Wt: 306.39 g/mol
InChI Key: GDXRXBBNAYJWKE-UHFFFAOYSA-N
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Description

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyanopyridine moiety and the cyclopropanesulfonamide group. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanopyridine Moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the Cyclopropanesulfonamide Group: This can be done through sulfonation reactions using cyclopropanesulfonyl chloride and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the cyanopyridine moiety or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine or piperidinones.

    Cyanopyridine Derivatives: Compounds like nicotinamide or cyanopyridine-based drugs.

    Cyclopropanesulfonamide Derivatives: Compounds with similar sulfonamide groups.

Uniqueness

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the piperidine ring, cyanopyridine moiety, and cyclopropanesulfonamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

N-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H18N4O2S/c15-10-12-9-13(3-6-16-12)18-7-4-11(5-8-18)17-21(19,20)14-1-2-14/h3,6,9,11,14,17H,1-2,4-5,7-8H2

InChI Key

GDXRXBBNAYJWKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC(=NC=C3)C#N

Origin of Product

United States

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